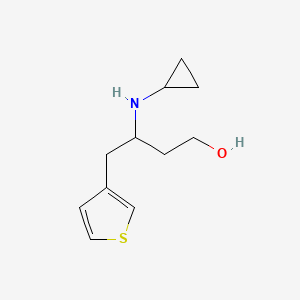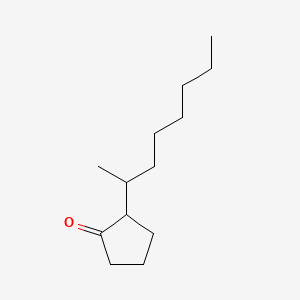
2-(1-Methylheptyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylheptyl)cyclopentanone is an organic compound with the molecular formula C13H24O It is a cyclopentanone derivative, characterized by the presence of a cyclopentanone ring substituted with a 1-methylheptyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylheptyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 1-methylheptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of appropriate precursors. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylheptyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylheptyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methylheptyl)cyclopentanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylheptyl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound, lacking the 1-methylheptyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of the 1-methylheptyl group.
2-(1-Methylpropyl)cyclopentanone: Another derivative with a different alkyl substituent.
Uniqueness
2-(1-Methylheptyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
54549-91-6 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-octan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-8-11(2)12-9-7-10-13(12)14/h11-12H,3-10H2,1-2H3 |
Clave InChI |
VFGXVQOCGXKXDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
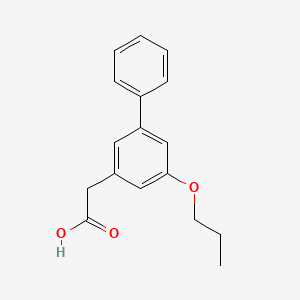

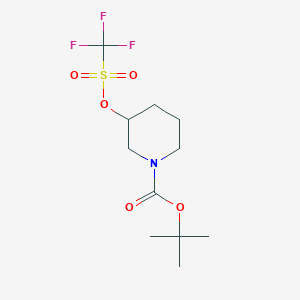
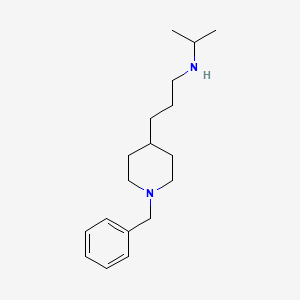
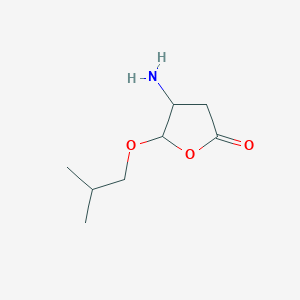
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
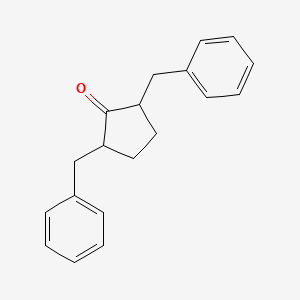
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
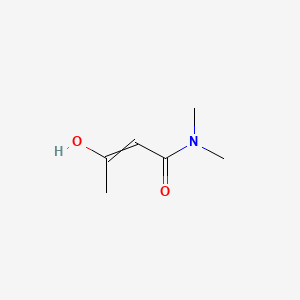
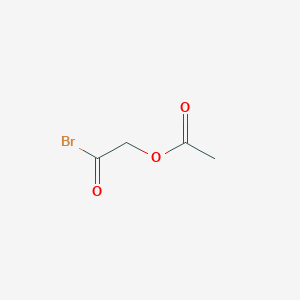
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
